molecular formula C19H22O4 B3034368 Eriosemation CAS No. 162616-72-0

Eriosemation

Cat. No.: B3034368
CAS No.: 162616-72-0
M. Wt: 314.4 g/mol
InChI Key: DNZGQFQVMYCNOP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Eriosemation is a phytochemical that has been found to exhibit significant androgen receptor (AR) inhibition activity . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is most important in the biology of diseases like prostate cancer, where it has been suggested that this compound could be a promising candidate for further evaluation for prevention or management .

Mode of Action

It is known that this compound inhibits the androgen receptor . This suggests that this compound may interact with the androgen receptor, blocking its normal function and leading to changes in the cell. This interaction could potentially disrupt the normal signaling pathways of the cell, leading to changes in cell behavior.

Pharmacokinetics

Pharmacokinetics refers to how the body affects a specific drug after administration . It is crucial to understand these properties to predict the drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eriosemation can be synthesized through various organic synthesis methods. One common approach involves the use of chromone derivatives as starting materials, followed by specific functional group modifications to achieve the desired structure . The synthetic route typically involves:

    Step 1: Formation of the chromone core structure.

    Step 2: Introduction of hydroxyl and prenyl groups at specific positions on the chromone ring.

    Step 3: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources like Flemingia philippinensis, followed by purification processes. Alternatively, synthetic methods can be scaled up using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Eriosemation undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups under oxidative conditions.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Introduction of different functional groups at specific positions on the chromone ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield chromone derivatives with carbonyl functionalities, while reduction may produce hydroxylated chromone derivatives .

Comparison with Similar Compounds

Eriosemation can be compared with other chromone derivatives and phytochemicals with similar biological activities. Some similar compounds include:

Uniqueness: this compound stands out due to its specific structural features, such as the presence of hydroxyl and prenyl groups, which contribute to its unique biological activities. Its significant AR inhibition activity makes it a promising candidate for further research and development in prostate cancer therapy .

Properties

IUPAC Name

5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-11(2)5-7-13-17(21)14(8-6-12(3)4)19-16(18(13)22)15(20)9-10-23-19/h5-6,9-10,21-22H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZGQFQVMYCNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=CO2)CC=C(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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